molecular formula C13H18BrN3O3 B2522692 1-(3-((5-Bromopyrimidin-2-yl)oxy)piperidin-1-yl)-2-ethoxyethanone CAS No. 2034578-88-4

1-(3-((5-Bromopyrimidin-2-yl)oxy)piperidin-1-yl)-2-ethoxyethanone

Cat. No. B2522692
CAS RN: 2034578-88-4
M. Wt: 344.209
InChI Key: YRYLLLLFQCYSJS-UHFFFAOYSA-N
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Description

The compound 1-(3-((5-Bromopyrimidin-2-yl)oxy)piperidin-1-yl)-2-ethoxyethanone is a chemically synthesized molecule that appears to be related to various piperidine and pyrimidine derivatives. These derivatives are often studied for their potential biological activities and applications in medicinal chemistry.

Synthesis Analysis

The synthesis of related piperidine compounds has been explored in several studies. For instance, the synthesis of 5-bromo-3-ethyl-3-(4-nitrophenyl)-piperidine-2,6-dione was achieved using a Chiralpak IA column, which could potentially be adapted for the synthesis of the compound . Additionally, the use of bromodimethylsulfonium bromide (BDMS) as a catalyst in multicomponent reactions has been shown to facilitate the formation of highly functionalized piperidines, which may be relevant to the synthesis of the target compound . Furthermore, the reactions of bromoethoxypyridines with lithium piperidide in piperidine suggest a method for introducing piperidino groups to pyrimidine rings, which could be a step in the synthesis of this compound .

Molecular Structure Analysis

The molecular structure of the compound likely involves a piperidine ring connected to a pyrimidine ring via an ether linkage, with an ethoxyethanone group attached. The presence of a 5-bromopyrimidine moiety suggests potential sites for further chemical modification, as seen in the synthesis of various 5-substituted pyrimidine derivatives . The stereochemistry of the piperidine moiety could also be significant, as enantiomeric resolution has been studied for related compounds .

Chemical Reactions Analysis

The bromine atom on the pyrimidine ring of the compound suggests that it could undergo nucleophilic substitution reactions, as demonstrated in the synthesis of 5-ethoxycarbonyl-6-isopropylamino-4-(substitutedphenyl)aminopyrimidines . The ethoxyethanone group could also be reactive under certain conditions, potentially participating in condensation or addition reactions.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of this compound are not detailed in the provided papers, related compounds provide some insight. For example, the chiral resolution of piperidine derivatives can reveal information about their optical properties . The solubility, melting points, and stability of the compound could be inferred from similar functionalized piperidines and pyrimidines . The presence of a bromine atom and an ethoxy group could affect the compound's polarity and, consequently, its solubility in organic solvents.

Scientific Research Applications

Antiviral Activity

Research has identified a class of compounds that include 5-substituted-2,4-diaminopyrimidines, which have shown marked inhibition of retrovirus replication in cell culture. The study highlights the synthesis and evaluation of these compounds, including their antiretroviral activity and lack of measurable toxicity at certain concentrations. Although the specific compound is not directly mentioned, the structural relevance and synthetic pathways involving bromopyrimidin derivatives provide insights into potential antiviral applications (Hocková et al., 2003).

Anticancer Properties

Studies have explored the synthesis and anticancer activity of pyridine and thiazolopyrimidine derivatives, utilizing 1-ethylpiperidone as a synthon. This research sheds light on the potential anticancer applications of related compounds, including those with bromopyrimidin moieties. The synthesis techniques and biological evaluations detailed in this study provide a foundation for understanding how similar compounds might be applied in cancer research (Hammam et al., 2001).

Synthetic Applications

The conjugate addition of bromomethyl- and bromoethylpiperidine to alkyl acrylates has been explored, leading to novel synthetic pathways for compounds with potential medicinal applications. This research demonstrates the versatility and utility of bromopyrimidin derivatives in synthetic organic chemistry, paving the way for the development of new drugs and therapeutic agents (D’hooghe et al., 2009).

Learning and Memory Facilitation

Compounds synthesized from bromopyridine derivatives have been evaluated for their effects on learning and memory in mice. This research indicates the potential neurological benefits of bromopyrimidin-containing compounds, suggesting avenues for the development of treatments for cognitive disorders (Li Ming-zhu, 2012).

Enzyme Inhibition

The synthesis and pharmacological evaluation of aminopyrimidine series of 5-HT1A partial agonists demonstrate the potential of bromopyrimidin derivatives in modulating serotonin receptors. This research contributes to the understanding of how such compounds can be used to influence neurological pathways and treat related disorders (Dounay et al., 2009).

Safety and Hazards

A similar compound, “1-(5-Bromopyridin-2-yl)piperidin-3-ol”, is classified as Acute Tox. 3 Oral and is combustible .

properties

IUPAC Name

1-[3-(5-bromopyrimidin-2-yl)oxypiperidin-1-yl]-2-ethoxyethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18BrN3O3/c1-2-19-9-12(18)17-5-3-4-11(8-17)20-13-15-6-10(14)7-16-13/h6-7,11H,2-5,8-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRYLLLLFQCYSJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC(=O)N1CCCC(C1)OC2=NC=C(C=N2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18BrN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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